Thermodynamic Stability Crossover: (E)-Cycloundecene vs. (Z)-Cycloundecene Equilibrium
In a direct acid-catalyzed equilibration study, (E)-cycloundecene (trans) is thermodynamically favored over (Z)-cycloundecene (cis), with an equilibrium constant K(cis/trans) of 0.534 at 100.4 °C [1]. This represents a fundamental reversal from smaller rings: for cyclononene (C9), K(cis/trans) = 12.2 at the same temperature, meaning cis is strongly favored; for cyclodecene (C10), cis also predominates. At cyclododecene (C12), K(cis/trans) = 0.517, confirming that trans remains favored for larger rings [1]. The derived thermodynamic parameters for cycloundecene isomerization (trans → cis) are ΔH° = +0.67 kcal/mol and ΔS° = +0.12 cal/mol·K, yielding ΔG°(trans→cis) ≈ +0.62 kcal/mol at 100.4 °C [1].
| Evidence Dimension | Thermodynamic stability of geometric isomers (cis/trans equilibrium constant) |
|---|---|
| Target Compound Data | (E)-Cycloundecene (C11, trans): K(cis/trans) = 0.534 at 100.4 °C; ΔH°(trans→cis) = +0.67 kcal/mol; ΔS°(trans→cis) = +0.12 cal/mol·K; calculated ΔG°(trans→cis) ≈ +0.62 kcal/mol at 373.6 K |
| Comparator Or Baseline | Cyclononene (C9): K(cis/trans) = 12.2 at 100.4 °C (cis favored); Cyclododecene (C12): K(cis/trans) = 0.517 at 100.4 °C (trans favored) |
| Quantified Difference | Cycloundecene is the unique crossover ring size where trans first becomes more stable than cis. The stability order K(cis/trans) shifts from >>1 (C9) to <1 (C11, C12). The free energy difference Δ(ΔG°) between C9 and C11 is approximately -2.2 kcal/mol (as cited in the original text, comparing ΔF° values at 100 °C for ring size 9 vs. 10/11) |
| Conditions | Acid-catalyzed equilibration in acetic acid solution employing p-toluenesulfonic acid as catalyst; equilibrium composition determined by gas-liquid chromatography; equilibrium approached from both cis and trans isomers at three temperatures (79.9 °C, 100.4 °C, 130.0 °C) |
Why This Matters
For procurement decisions in synthetic or polymerization applications, the thermodynamic preference for the trans isomer at C11 means that (E)-cycloundecene provides a higher equilibrium monomer concentration under ROMP conditions compared to (Z)-cycloundecene or smaller-ring cis-favored analogs, directly impacting polymer yield and process economics.
- [1] Cope, A. C.; Moore, P. T.; Moore, W. R. (1959) 'Relative Stabilities of cis- and trans-Cyclononene, Cyclodecene, Cycloundecene and Cyclododecene', Journal of the American Chemical Society, 81(12), pp. 3153–3154. View Source
